(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and protected amino acids. Key steps may involve:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions.
Introduction of tert-butoxycarbonyl (Boc) protecting groups: Boc protection is commonly used to protect amine groups during synthesis.
Coupling reactions: These reactions link the pyrrolo[2,3-b]pyridine core with the amino acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Controlled temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives and Boc-protected amino acids. Examples include:
- (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-aminopropanoic acid
- (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid
Uniqueness
The uniqueness of (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid lies in its specific structural features and the presence of multiple Boc-protecting groups, which can influence its reactivity and interactions in biological systems.
Properties
Molecular Formula |
C20H27N3O6 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-5-yl]propanoic acid |
InChI |
InChI=1S/C20H27N3O6/c1-19(2,3)28-17(26)22-14(16(24)25)10-12-9-13-7-8-23(15(13)21-11-12)18(27)29-20(4,5)6/h7-9,11,14H,10H2,1-6H3,(H,22,26)(H,24,25)/t14-/m0/s1 |
InChI Key |
LRJKAIOYZVQHNU-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C2C(=C1)C=CN2C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C2C(=C1)C=CN2C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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